Amyl Nitrite
Overview
Description
Vaporole is a compound that has been historically used as a brand of smelling salts. It was developed by Burroughs Wellcome and Company Limited in London between 1924 and 1940 . The compound is known for its strong smell and vapors of ammonia combined with lemon and lavender oil, which are inhaled to shock the body into action . Vaporole has also been used as an antianginal agent and to treat cyanide poisoning .
Mechanism of Action
Target of Action
Isoamyl nitrite primarily targets the Atrial Natriuretic Peptide Receptor 1 (ANPR1) in humans . This receptor plays a crucial role in the regulation of blood pressure and volume in the cardiovascular system .
Mode of Action
Isothis compound acts as an agonist to the ANPR1 . It is a potent vasodilator, meaning it expands blood vessels, resulting in the lowering of blood pressure . This is achieved through the production of nitric oxide, which signals for relaxation of the involuntary muscles . The antianginal action of Isothis compound is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation .
Biochemical Pathways
Isothis compound functions as a source of nitric oxide . Nitric oxide is a key player in various biochemical pathways, particularly those involving the regulation of blood pressure and volume. It signals for relaxation of the involuntary muscles, especially the blood vessel walls and the anal sphincter .
Pharmacokinetics
Isothis compound vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . This rapid absorption contributes to its quick onset of action.
Result of Action
The primary result of Isothis compound’s action is the lowering of blood pressure . By acting as a vasodilator, it expands blood vessels, leading to a decrease in blood pressure . This can provide rapid relief for conditions like angina pectoris. Adverse effects related to this pharmacological activity can include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles .
Action Environment
The action, efficacy, and stability of Isothis compound can be influenced by various environmental factors. For instance, the presence of base can cause Isothis compound to decompose, yielding nitrite salts and isoamyl alcohol . Furthermore, the concentration of nitrate in the environment can affect the transcription of the genes encoding nitrite reductases, which play a role in the action of Isothis compound . .
Biochemical Analysis
Biochemical Properties
Isoamyl nitrite plays a significant role in biochemical reactions, particularly in the context of its vasodilatory effects. It interacts with various enzymes and proteins, including guanylate cyclase, which is activated by the nitric oxide released from isothis compound. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells. Isothis compound also interacts with hemoglobin, forming methemoglobin, which can impair oxygen transport in the blood .
Cellular Effects
Isothis compound exerts various effects on different types of cells and cellular processes. In endothelial cells, it promotes the production of nitric oxide, which acts as a signaling molecule to induce vasodilation. This compound also influences cell signaling pathways by increasing cGMP levels, which can affect gene expression and cellular metabolism. Additionally, isothis compound has been shown to induce oxidative stress in certain cell types, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of isothis compound involves its conversion to nitric oxide, which then activates guanylate cyclase. This activation increases cGMP levels, leading to the relaxation of smooth muscle cells and vasodilation. Isothis compound can also inhibit certain enzymes, such as cytochrome P450, affecting the metabolism of other compounds. Furthermore, it can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isothis compound can change over time due to its stability and degradation. Isothis compound is relatively unstable and can decompose in the presence of light and air, leading to a decrease in its effectiveness. Long-term exposure to isothis compound has been shown to cause oxidative damage to cells and tissues, potentially leading to chronic health effects .
Dosage Effects in Animal Models
The effects of isothis compound vary with different dosages in animal models. At low doses, it can induce mild vasodilation and relaxation of smooth muscles. At high doses, isothis compound can cause significant toxicity, including methemoglobinemia, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects .
Metabolic Pathways
Isothis compound is involved in several metabolic pathways, primarily through its conversion to nitric oxide. This conversion is facilitated by enzymes such as cytochrome P450 and xanthine oxidase. Isothis compound can also affect metabolic flux by altering the levels of cGMP and other metabolites. Additionally, it can interact with cofactors such as NADPH, influencing various biochemical reactions .
Transport and Distribution
Within cells and tissues, isothis compound is transported and distributed through passive diffusion and interaction with binding proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature. Isothis compound is also transported in the bloodstream, where it can interact with hemoglobin and other plasma proteins, affecting its distribution and localization .
Subcellular Localization
Isothis compound is primarily localized in the cytoplasm and cell membranes, where it exerts its effects on smooth muscle cells and endothelial cells. It can also be found in mitochondria, where it may influence cellular respiration and energy production. Post-translational modifications, such as nitrosylation, can direct isothis compound to specific cellular compartments, affecting its activity and function .
Preparation Methods
The preparation of Vaporole, specifically isoamyl nitrite, involves the reaction of isoamyl alcohol with nitrous acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products . Industrial production methods involve the use of large-scale reactors where isoamyl alcohol is reacted with sodium nitrite and sulfuric acid to produce isothis compound.
Chemical Reactions Analysis
Vaporole, or isoamyl nitrite, undergoes several types of chemical reactions:
Oxidation: Isothis compound can be oxidized to form isoamyl nitrate.
Reduction: It can be reduced to isoamyl alcohol.
Substitution: Isothis compound can undergo nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include isoamyl nitrate and isoamyl alcohol .
Scientific Research Applications
Vaporole has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for calibration in gas chromatography.
Biology: Vaporole is used in studies related to vasodilation and the effects of nitric oxide on biological systems.
Industry: Vaporole is used in the manufacture of perfumes and as a solvent in various industrial processes.
Comparison with Similar Compounds
Vaporole is similar to other alkyl nitrites such as butyl nitrite and ethyl nitrite. it is unique in its specific use as a smelling salt and its combination with aromatic oils like lemon and lavender . Other similar compounds include:
Butyl nitrite: Used as a vasodilator and recreational inhalant.
Ethyl nitrite: Used in the treatment of angina and as a recreational inhalant.
Amyl nitrate: Similar to isoamyl nitrite but with different pharmacokinetics and applications.
Properties
IUPAC Name |
3-methylbutyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFXIOWLTKNBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ONO, C5H11NO2 | |
Record name | AMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/20534 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025455 | |
Record name | 3-Methylbutyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Isoamyl nitrite is a clear yellow liquid. (NTP, 1992), Yellowish transparent liquid with a penetrating, somewhat fruity odor; Unstable, decomposed by light and air; [Merck Index] Colorless liquid; [MSDSonline], Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | AMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/20534 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Amyl nitrite | |
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Record name | Vaporole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |
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Record name | ISOAMYL NITRITE | |
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Boiling Point |
219 °F at 760 mmHg (NTP, 1992), 205 to 210 °F at 760 mmHg (NTP, 1992), 99.2 °C, 97-99 °C | |
Record name | AMYL NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/20534 | |
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Record name | ISOAMYL NITRITE | |
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Record name | Vaporole | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |
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Record name | ISOAMYL NITRITE | |
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Flash Point |
50 °F (NTP, 1992), less than 69 °F (NTP, 1992), 3 °C | |
Record name | AMYL NITRITE | |
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Record name | ISOAMYL NITRITE | |
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Solubility |
Decomposes (NTP, 1992), less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH ETHER, ALCOHOL, CHLOROFORM, Very slightly soluble in water, Solubility in water: none | |
Record name | AMYL NITRITE | |
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Density |
0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8528 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.875 @ 25 °C, Relative density (water = 1): 0.875 | |
Record name | AMYL NITRITE | |
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Vapor Density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air=1), Relative vapor density (air = 1): 4.0 | |
Record name | AMYL NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/139 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 26.3 [mmHg], Vapor pressure, kPa at 20 °C: 3.5 | |
Record name | AMYL NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Amyl nitrite | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Yellowish, transparent liquid | |
CAS No. |
463-04-7, 110-46-3 | |
Record name | AMYL NITRITE | |
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URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20534 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isoamyl nitrite | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=110-46-3 | |
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Record name | Amyl nitrite [USAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110463 | |
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Record name | ISOAMYL NITRITE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7903 | |
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Record name | 3-Methylbutyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025455 | |
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Record name | ''amyl nitrite'', mixed isomers | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.429 | |
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Record name | ISOPENTYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0U5TUC9Z | |
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Record name | ISOAMYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |
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Record name | Vaporole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |
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Record name | ISOAMYL NITRITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |
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Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Isoamyl nitrite, similar to other organic nitrites and nitrates, primarily exerts its vasodilatory effects through its conversion to nitric oxide (NO) within vascular tissues. NO then activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. This, in turn, triggers a cascade of events ultimately resulting in the relaxation of vascular smooth muscle, causing vasodilation.
A: [] Although both organic nitrates, like nitroglycerin, and nitrites, like isothis compound, ultimately release NO to cause vasodilation, their mechanisms differ. Research suggests distinct vascular enzymes are responsible for NO generation from each class. Consequently, their pharmacologic actions, including in vitro vascular effects, in vivo hemodynamics, and tolerance development, exhibit variations.
A: [] Studies in male Sprague-Dawley rats have shown that acute inhalation exposure to isothis compound influences the HPA axis. While plasma corticosterone levels initially decrease, plasma adrenocorticotropic hormone (ACTH) increases significantly. Additionally, hypothalamic corticotropin-releasing factor (CRF) levels rise, indicating activation of the hypothalamus and pituitary. This suggests a complex interplay where the initial decrease in corticosterone, potentially due to the inhibition of adrenal steroid synthesis or secretion, leads to a compensatory activation of the HPA axis.
ANone: The molecular formula of isothis compound is C5H11NO2, and its molecular weight is 117.15 g/mol.
A: [] While the provided research excerpts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed for the conclusive identification of isothis compound in street drugs. [] Additionally, infrared (IR) and UV-Vis spectroscopy have been used to study the photodissociation dynamics and reaction mechanisms involving isothis compound.
A: [] Isothis compound is known to degrade in sealed ampules. The degradation appears to be autocatalytic, producing gaseous byproducts like nitrogen, nitrous oxide, and carbon dioxide, alongside liquid byproducts, including carboxylic esters and isoamyl alcohol.
A: [] Several factors affect the degradation of isothis compound, including temperature, the presence of oxygen, water, acid, alcohol, and certain additives.
A: [] Yes, isothis compound can function as a catalyst in specific organic reactions. For instance, it has been successfully employed as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde, utilizing molecular oxygen. In this reaction, solid sulfonic acid promotes the in situ generation of the nitrosonium cation from isothis compound, which is believed to be the active catalytic species.
A: [] Yes, time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-311G(d,p) level have been employed to investigate the photodissociation dynamics of isothis compound. These calculations provided insights into the effect of structural modifications on the photolysis process.
A: While the provided research doesn't detail specific formulation strategies, minimizing factors known to accelerate its degradation, such as limiting exposure to oxygen, moisture, and acidic conditions, could enhance its stability. [] Further research into appropriate packaging and excipients that minimize degradation pathways is necessary.
A: [] Research shows that isothis compound exhibits rapid absorption into both the bloodstream and brain following inhalation exposure. Stable concentrations in blood and various brain regions (hypothalamus, hippocampus, and frontal cortex) were attained within 10 minutes of exposure and remained consistent for at least 30 minutes of continuous inhalation. This rapid uptake highlights its potential for rapid onset of action.
A: [] Studies in congestive heart failure rats revealed differences between organic nitrates and nitrites. While continuous infusion of nitroglycerin resulted in transient reduction in left ventricular end-diastolic pressure (tolerance developed within 10 hours), similar infusions of isobutyl nitrite and isothis compound maintained their hemodynamic effects for up to 22 hours. This suggests potential therapeutic advantages for organic nitrites in certain cardiovascular conditions where sustained hemodynamic effects are desired.
ANone: The provided research excerpts don't cover aspects of resistance or cross-resistance concerning isothis compound.
ANone: The provided research excerpts do not discuss specific drug delivery and targeting strategies for isothis compound.
ANone: The research provided doesn't delve into specific biomarkers for assessing the efficacy or adverse effects of isothis compound.
A: [] Gas chromatography has been employed to accurately measure isothis compound concentrations in biological samples, including blood and specific brain regions. This method is particularly useful for pharmacokinetic studies.
A: [] A rapid and sensitive method utilizing flow injection analysis (FIA) coupled with online UV irradiation and luminol chemiluminescence detection has been developed for quantifying isothis compound in pharmaceutical formulations. This method offers a practical approach for quality control and analysis.
ANone: The provided research excerpts do not contain information regarding the environmental impact or degradation of isothis compound.
ANone: The research provided doesn't offer specific details on the dissolution rate or solubility profile of isothis compound.
ANone: While the provided excerpts don't delve into method validation specifics, researchers employing analytical techniques like gas chromatography and flow injection analysis typically validate their methods to ensure accuracy, precision, and specificity for the intended application.
ANone: The provided research excerpts lack information concerning the potential immunogenicity of isothis compound or its ability to elicit immunological responses.
ANone: The provided research excerpts don't discuss any potential interactions between isothis compound and drug transporters.
ANone: Information on the potential of isothis compound to induce or inhibit drug-metabolizing enzymes is not covered in the provided research excerpts.
ANone: The research excerpts lack specific information on the biocompatibility and biodegradability of isothis compound.
A: [] Research suggests that inhaled aqueous sodium nitrite aerosol shows promise as a potential alternative to organic nitrites for cyanide poisoning treatment. In animal models, it demonstrated a more favorable safety profile compared to isothis compound, which can produce toxic isoamyl alcohol upon hydrolysis.
ANone: The provided research excerpts do not include information related to the recycling or waste management of isothis compound.
ANone: The research highlights the application of various tools and techniques, including flow injection analysis, gas chromatography, time-resolved Fourier transform infrared emission spectroscopy, and computational methods like TD-DFT, in studying isothis compound.
A: [] The discovery of nitric oxide (NO) as a potent vasodilator in 1979 marked a significant milestone. This finding subsequently led to the understanding that nitrovasodilators, like isothis compound and nitroglycerin, exert their effects by releasing NO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.